molecular formula C19H18Cl2N4O2S B143884 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole CAS No. 160384-38-3

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole

Cat. No. B143884
M. Wt: 437.3 g/mol
InChI Key: LDGIOUORLDAFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known by its chemical name “3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole”. It has a molecular formula of C19H18Cl2N4O2S and a molecular weight of 437.34 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzisothiazole ring attached to a piperazine ring via an ethyl linker. The benzisothiazole ring is further substituted with a 2,5-dichloro-4-nitrophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 437.34 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole have been investigated for their antimicrobial properties. Research indicates that these compounds show promising results against various microorganisms. For instance:

  • Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, structurally related to the chemical , demonstrated good or moderate activities against tested microorganisms (Bektaş et al., 2007).
  • Newly synthesized urea and thiourea derivatives of piperazine doped with febuxostat, structurally similar to the compound, exhibited potent antimicrobial activity (Krishna Reddy et al., 2013).

Ligand Development for Receptors

Certain derivatives related to the compound have been studied for their potential in developing ligands for specific receptors, indicating a possibility for therapeutic applications in mood and anxiety disorders:

  • A series of synthesized compounds, including 4-amino-3-[[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]thio]-5-(substituted phenyl)[1,2,4]triazoles, showed preferential affinity for the 5HT1A receptor, an important target in the treatment of mood and anxiety disorders (Salerno et al., 2004).

Antitubercular and Antiviral Activities

Compounds structurally related to 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole have demonstrated significant antitubercular and antiviral activities, indicating their potential in treating infectious diseases:

  • Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole derivatives showed promising inhibitory effects against Mycobacterium tuberculosis DNA GyrB, with one of the compounds being notably potent and selective (Reddy et al., 2014).
  • New 5-substituted Piperazinyl-4-nitroimidazole Derivatives exhibited anti-HIV-1 and anti-HIV-2 activity, suggesting their potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

properties

IUPAC Name

3-[4-[2-(2,5-dichloro-4-nitrophenyl)ethyl]piperazin-1-yl]-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O2S/c20-15-12-17(25(26)27)16(21)11-13(15)5-6-23-7-9-24(10-8-23)19-14-3-1-2-4-18(14)28-22-19/h1-4,11-12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGIOUORLDAFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C3=NSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole

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